molecular formula C32H33NO8 B11204204 Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11204204
M. Wt: 559.6 g/mol
InChI Key: RYXZBBJCZKIHEV-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions. The reaction is usually carried out in an ethanol solvent with a catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted aromatic compounds.

Scientific Research Applications

3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in developing drugs for cardiovascular diseases and other conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for various physiological processes. This action can lead to vasodilation and reduced blood pressure, making it useful in treating cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Amlodipine: A widely used dihydropyridine calcium channel blocker for hypertension and angina.

    Felodipine: Similar in structure and function, used for treating high blood pressure.

Uniqueness

3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the aromatic rings, which can lead to distinct biological activities and chemical reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C32H33NO8

Molecular Weight

559.6 g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxy-3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C32H33NO8/c1-36-26-13-11-22(15-28(26)38-3)17-33-18-24(31(34)39-4)30(25(19-33)32(35)40-5)23-12-14-27(37-2)29(16-23)41-20-21-9-7-6-8-10-21/h6-16,18-19,30H,17,20H2,1-5H3

InChI Key

RYXZBBJCZKIHEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)OC)OC

Origin of Product

United States

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